Product packaging for Benzonitrile oxide(Cat. No.:CAS No. 873-67-6)

Benzonitrile oxide

Cat. No.: B1201684
CAS No.: 873-67-6
M. Wt: 119.12 g/mol
InChI Key: QUNPTMGXSSDZHZ-UHFFFAOYSA-N
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Description

Benzonitrile oxide is a nitrile oxide. It derives from a benzonitrile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B1201684 Benzonitrile oxide CAS No. 873-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNPTMGXSSDZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#[N+][O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236274
Record name Benzonitrile, N-oxide
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-67-6
Record name Benzonitrile, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, N-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, N-oxide
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Benzonitrile Oxide: Foundational Concepts in Organic Chemistry

Overview of Nitrile Oxides as 1,3-Dipoles

Nitrile oxides (R-C≡N⁺-O⁻) are a class of organic compounds that are best understood as derivatives of fulminic acid. researchgate.net They are characterized by a linear nitrile oxide functional group. A pivotal moment in understanding their reactivity came in the 1960s when Rolf Huisgen categorized nitrile oxides as members of a broader class of molecules known as 1,3-dipoles. ucm.esfu-berlin.de

A 1,3-dipole is a molecule with a three-atom, 4π-electron system that contains positive and negative charges at the termini of the system. youtube.com This electronic arrangement allows them to readily participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org In these reactions, the 1,3-dipole reacts with a "dipolarophile," typically an alkene or alkyne containing a 2π-electron system, to form a five-membered ring. wikipedia.orgnih.gov

The cycloaddition of nitrile oxides with alkenes yields 2-isoxazolines, while their reaction with alkynes produces isoxazoles. nih.gov These reactions are of considerable importance in organic synthesis because isoxazoles and isoxazolines are versatile building blocks for constructing more complex molecular architectures. wikipedia.org The stability of nitrile oxides can be influenced by steric and electronic factors. For instance, steric bulk, such as a tertiary butyl group, increases stability, while aromatic nitrile oxides are generally more stable than their lower aliphatic counterparts.

Structural and Electronic Characteristics of Benzonitrile (B105546) Oxide

Benzonitrile oxide (C₆H₅CNO) is an aromatic nitrile oxide featuring a phenyl group attached to the carbon atom of the nitrile oxide moiety. Its molecular formula is C₇H₅NO, and it has a molecular weight of 119.12 g/mol . ontosight.ai

The structure of the nitrile oxide group is linear, but it undergoes bending during cycloaddition reactions, which affects its frontier molecular orbital (FMO) energies. scielo.br Spectroscopic analysis using UV and Raman spectroscopy helps to characterize its electronic structure. The UV spectrum of this compound vapor shows similarities to monosubstituted benzenes.

From an electronic standpoint, this compound is classified as a HOMO-LUMO-controlled or "ambiphilic" dipole. wikipedia.org This means the energy gap between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a dipolarophile is similar to the gap between its LUMO and the dipolarophile's HOMO. wikipedia.org This dual reactivity allows it to react with both electron-rich and electron-deficient dipolarophiles. rug.nlacs.org Computational studies using Density Functional Theory (DFT) have been employed to analyze its electronic properties. These studies show that the most nucleophilic center is the oxygen atom, while the carbon atom of the CNO group is the most electrophilic center. researchgate.netmdpi.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
Appearance Colorless liquid (in solution)

This table provides a summary of the key physicochemical properties of this compound.

Historical Context and Early Research Milestones of this compound Chemistry

The study of 1,3-dipoles and their reactions dates back to the late 19th and early 20th centuries. wikipedia.org However, the systematic investigation and synthetic application of these reactions were largely established through the work of Rolf Huisgen in the 1960s. fu-berlin.dewikipedia.org His research provided a unifying concept for 1,3-dipolar cycloadditions, which became known as the Huisgen cycloaddition. wikipedia.orgresearchgate.net

Nitrile oxides were among the five classes of 1,3-dipoles for which cycloadditions had been reported before Huisgen's comprehensive studies began in the late 1950s. fu-berlin.deresearchgate.net Early methods for generating nitrile oxides, including this compound, often involved the dehydrohalogenation of hydroxymoyl halides (like benzohydroximinoyl chlorides) or the dehydration of primary nitro compounds. researchgate.net A common laboratory preparation involves the oxidation of benzaldoxime (B1666162). researchgate.netrsc.org

Early research quickly recognized the utility of this compound cycloadditions in synthesis. For example, Stork and McMurry used a nitrile oxide-alkyne cycloaddition to create a specifically substituted isoxazole (B147169) as a key intermediate in steroid synthesis. fu-berlin.de Similarly, R. V. Stevens and his colleagues investigated nitrile oxide cycloadditions in their model studies directed toward the synthesis of Vitamin B12. fu-berlin.de These early applications demonstrated the power of this compound as a tool for constructing complex heterocyclic structures, a role it continues to play in modern organic chemistry. wikipedia.org

Table 2: List of Chemical Compounds

Compound Name
2-Isoxazoline
Benzaldoxime
Benzonitrile
This compound
Benzoyl chloride
Benzylamine
Benzyl (B1604629) chloride
Chrysenequinonimine
Chrysenequinone
Dibenzohydroxamic acid
Fulminic acid
Isoxazole
Mesityl nitrile oxide
o-Benzohydroxamic benzyl ether
Phenanthrenequinonimine
Phenanthrenequinone
Phenanthrenequinone monoxime
Phenylacetylene (B144264)
Tertiary butyl nitrile oxide
Tetrabromo-o-quinone

Reactivity Profile of Benzonitrile Oxide

Intrinsic Reactivity and Competing Pathways

The utility of benzonitrile (B105546) oxide in synthesis is often moderated by its intrinsic instability, leading to several competing reaction pathways that can occur in the absence of a suitable trapping agent.

Dimerization to Furazan N-Oxides: Kinetics and Mechanism

In the absence of a dipolarophile, benzonitrile oxide readily undergoes a [3+2] cycloaddition with itself to form a dimer, specifically a 3,4-diaryl-1,2,5-oxadiazole 2-oxide, commonly known as a diarylfurazan N-oxide or furoxan. rsc.org This dimerization is a significant competing reaction in processes utilizing this compound. mdpi.com

Kinetic studies on the dimerization of this compound and its substituted derivatives have shown that the reaction follows second-order kinetics. The rate of dimerization is influenced by the electronic nature of substituents on the benzene (B151609) ring. A Hammett-type relationship with a positive ρ value (+0.86) indicates that electron-withdrawing groups accelerate the dimerization, while electron-donating groups slow it down. The observed rate order is m-Cl > p-Cl > H > p-Me > p-OMe. rsc.org

The dimerization reaction is also affected by the solvent, with rates being slightly faster in non-polar solvents like carbon tetrachloride compared to more polar or solvating media. rsc.org Activation parameters, characterized by a large negative entropy of activation (around -20 e.u.), and the lack of catalytic effect by tertiary amines support a one-step, concerted mechanism for the dimerization process. rsc.org

Table 1: Relative Rates of Dimerization of Substituted Benzonitrile Oxides

SubstituentRelative Rate
m-ClFastest
p-Cl
H
p-Me
p-OMeSlowest

This table is based on the qualitative trend reported in the literature. rsc.org

Hydrolysis and Rearrangement Processes

This compound can undergo hydrolysis, although it is relatively slow at a pH below 10. rsc.org In aqueous solutions, hydroxamoyl chlorides rapidly generate benzonitrile oxides at a pH greater than 4. rsc.org The hydrolysis of the nitrile group can ultimately lead to the formation of benzoic acid. nih.gov The initial step in the basic hydrolysis of a related compound, benzonitrile, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. pearson.com

Another significant reaction pathway for benzonitrile oxides, particularly under thermal conditions, is the rearrangement to isocyanates. psu.edu Studies on 2,4,6-trimethylbenzonitrile (B1295322) N-oxide have shown that this rearrangement can proceed through a pathway involving polymerization followed by decomposition. This process is catalyzed by both electrophiles and nucleophiles. For instance, trifluoroacetic acid can catalyze the rearrangement at room temperature. psu.edu

1,3-Dipolar Cycloaddition Reactions (32CA) with this compound

The most prominent and synthetically useful reactions of this compound are its 1,3-dipolar cycloadditions (32CA). These reactions provide a powerful tool for the construction of five-membered heterocyclic rings. mdpi.com

General Principles and Reaction Scope

As a 1,3-dipole, this compound reacts with a wide variety of dipolarophiles, which are typically molecules containing a double or triple bond, to form cycloadducts. These reactions are generally concerted and proceed with high regioselectivity, which can often be explained by frontier molecular orbital (FMO) theory. mdpi.comacs.orgrug.nl The regioselectivity is determined by the favorable interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com

The reaction conditions for these cycloadditions are often mild, typically occurring at room temperature in common organic solvents like tetrahydrofuran (B95107) or acetonitrile (B52724). In some cases, the reactions can be accelerated in aqueous media, particularly with electron-poor dipolarophiles, due to a combination of hydrogen bonding and hydrophobic interactions. acs.orgrug.nl

Formation of Five-Membered Heterocycles (Isoxazolines, Isoxazoles, Oxadiazoles, Oxathiazolines)

The reaction of this compound with various dipolarophiles leads to a diverse array of five-membered heterocyclic compounds.

Isoxazolines and Isoxazoles: The cycloaddition of this compound with alkenes yields 2-isoxazolines, while its reaction with alkynes produces isoxazoles. scielo.brresearchgate.net These reactions are highly valuable in organic synthesis as isoxazolines and isoxazoles are important precursors for other functional groups and are found in many biologically active molecules. nih.gov The in situ generation of this compound from aldoximes is a common strategy to carry out these cycloadditions. researchgate.netorganic-chemistry.org The regioselectivity of these reactions typically leads to 3,5-disubstituted isoxazolines or isoxazoles, although 3,4-disubstituted isomers can be obtained under specific conditions, such as in intramolecular cycloadditions. mdpi.commdpi.com

Oxadiazoles: this compound can react with nitriles to form 1,2,4-oxadiazoles. organic-chemistry.orgchim.it This reaction is a classic example of a 1,3-dipolar cycloaddition leading to a stable heterocyclic system. While the C≡N triple bond is generally a poorer dipolarophile than a C=C double bond, the reaction can be effective, especially when the alkene functionality is deactivated.

Oxathiazolines: The reaction of this compound with compounds containing a C=S double bond, such as thioketones, leads to the formation of Δ²-1,4,2-oxathiazolines. nycu.edu.twresearchgate.net These reactions also proceed via a concerted 1,3-dipolar cycloaddition mechanism. nycu.edu.tw

Reactivity with Carbon-Carbon Multiple Bonds (Alkenes, Alkynes)

The 1,3-dipolar cycloaddition of this compound to alkenes and alkynes is a cornerstone of its reactivity profile. tandfonline.comnih.gov These reactions are highly efficient for the synthesis of isoxazolines and isoxazoles, respectively. scielo.brresearchgate.net

The reactivity and regioselectivity of these cycloadditions are influenced by the electronic properties of the substituents on both the this compound and the dipolarophile. rsc.orgacs.org Frontier Molecular Orbital (FMO) theory is often used to predict the outcome of these reactions. mdpi.comacs.orgscielo.br DFT calculations have been employed to study the mechanism and selectivity of these cycloadditions, confirming their polar, one-step nature. mdpi.com

The reaction with electron-poor alkenes, such as those bearing electron-withdrawing groups, is generally accelerated. acs.org For example, the reaction of this compound with para-substituted β-nitrostyrenes leads to the formation of 4-nitro-substituted Δ²-isoxazolines. The reaction with both electron-rich and electron-poor dipolarophiles can be accelerated by using micelles in aqueous solutions. acs.org

The cycloaddition with alkynes directly furnishes the aromatic isoxazole (B147169) ring system. These reactions have been successfully carried out with a variety of substituted alkynes. tandfonline.com

Table 2: Products of 1,3-Dipolar Cycloaddition of this compound with Various Dipolarophiles

Dipolarophile TypeFunctional GroupProduct Heterocycle
AlkeneC=CIsoxazoline (B3343090)
AlkyneC≡CIsoxazole
NitrileC≡N1,2,4-Oxadiazole
ThioketoneC=S1,4,2-Oxathiazoline
Reactivity with Heteronuclear Double Bonds (C=N, C=S)

This compound readily participates in 1,3-dipolar cycloaddition reactions with dipolarophiles containing heteronuclear double bonds, such as imines (C=N) and thiocarbonyls (C=S). These reactions provide efficient routes to five-membered heterocyclic systems.

The reaction with imines typically yields substituted Δ²-1,2,4-oxadiazolines (4,5-dihydro-1,2,4-oxadiazoles). psu.edursc.org For instance, the cycloaddition of this compound to various N-aryl-2,4,6-cycloheptatrien-1-imines and isatin (B1672199) imines has been shown to produce the corresponding spiro-1,2,4-oxadiazoline derivatives in significant yields. oup.com In some cases, these cycloadducts can undergo further transformations, such as base-induced cycloreversion, to generate amide anions and nitriles. psu.edursc.org

The carbon-sulfur double bond is an exceptionally reactive dipolarophile towards this compound. Thioketones, in particular, have been termed "superdipolarophiles" due to their high reactivity. acs.orguzh.ch The cycloaddition of this compound with diarylsulphines (thioketone S-oxides) generally proceeds stereospecifically to yield 1,4,2-oxathiazole 4-oxides. rsc.orgthieme-connect.de However, the regiochemical outcome can be influenced by the structure of the sulphine; for example, thiofluorenone S-oxide reacts with this compound to predominantly form the isomeric 1,5,2-oxathiazole 5-oxide. rsc.org Similarly, reactions with thioketones afford 1,4,2-oxathiazoles. ucc.ie

Dipolarophile BondExample DipolarophilePrimary ProductReference
C=NIminesΔ²-1,2,4-Oxadiazolines psu.edursc.org
C=SThioketones1,4,2-Oxathiazoles ucc.ie
C=S=OSulphines1,4,2-Oxathiazole 4-oxides rsc.orgthieme-connect.de

Regioselectivity and Stereoselectivity in Cycloadditions

The regioselectivity of 1,3-dipolar cycloadditions involving this compound is largely governed by electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. oup.comnih.govwikipedia.org According to FMO theory, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity is determined by the combination that leads to the smallest energy gap and maximizes the overlap of the orbital coefficients at the reacting centers.

Many cycloadditions of this compound, particularly with electron-rich dipolarophiles like certain alkenes and highly reactive thioketones, are classified as inverse-electron-demand reactions. acs.orgnycu.edu.tw In these cases, the dominant interaction is between the LUMO of the dipole (this compound) and the HOMO of the dipolarophile. acs.orgnycu.edu.tw Conversely, in reactions with electron-poor dipolarophiles, the reaction can be under normal-electron-demand control, dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction.

Computational studies have provided deep insights into these interactions. For example, analysis of the reaction between benzonitrile N-oxide and substituted benzylideneanilines using Molecular Electron Density Theory (MEDT) has helped to explain experimentally observed reaction rates and complete regioselectivity. sci-rad.combibliotekanauki.pl However, classical FMO theory is not always sufficient. In some reactions, theoretical calculations have shown that interactions involving higher-order frontier orbitals (FMO±2) may play a significant role, indicating that the traditional FMO model should be applied with caution. capes.gov.br Reactivity indices derived from DFT show that this compound can act as both a moderate electrophile and a moderate nucleophile, allowing it to react with a wide range of dipolarophiles. mdpi.com

FMO Control TypeDominant InteractionDipolarophile TypeReference
Inverse Electron-DemandLUMO(dipole) - HOMO(dipolarophile)Electron-Rich (e.g., some alkenes, thiones) acs.orgnycu.edu.tw
Normal Electron-DemandHOMO(dipole) - LUMO(dipolarophile)Electron-Poor (e.g., nitroethenes) mdpi.com

While electronic effects are often dominant, steric factors play a crucial role in influencing the regioselectivity and stereoselectivity of this compound cycloadditions. wikipedia.org Steric hindrance can direct the approach of the dipole to the less hindered face of the dipolarophile or favor the formation of the less sterically congested regioisomer, sometimes overriding electronic preferences. nih.gov

A clear example is seen in the cycloaddition with bulky dipolarophiles like 5-substituted adamantane (B196018) derivatives, where the steric interaction between the phenyl group of the nitrile oxide and the adamantyl group can enforce high regiospecificity. nycu.edu.tw In the reaction with trans-β-methylstyrene, a mixture of regioisomers is often obtained, suggesting a fine balance between steric and electronic control. beilstein-journals.org

Steric effects are also synthetically useful for controlling reactivity. The introduction of bulky substituents on the nitrile oxide itself, such as 2,6-dichloro or benzotriazole (B28993) groups, can effectively prevent its unwanted dimerization to a furoxan, thereby increasing the yield of the desired cycloaddition product. researchgate.net These substituents act as "steric auxiliaries," highlighting the practical application of managing steric interactions. researchgate.netanu.edu.au

When this compound reacts with a chiral, non-racemic dipolarophile, the formation of diastereomeric products is possible. Significant levels of diastereoselectivity have been achieved, particularly in reactions with alkenes bearing a chiral center in the allylic or homoallylic position. researchgate.netnih.gov

The cycloaddition to chiral alkenes with an allylic oxygen substituent often proceeds with good diastereoselectivity. nih.govnih.gov The stereochemical outcome is influenced by the existing stereocenter, which directs the approach of the nitrile oxide. For example, reactions with chiral homoallylic alcohols show good diastereoselectivity, which can be further enhanced by the presence of a magnesium ion, suggesting that metal chelation can help organize the transition state to favor one diastereomer. researchgate.net Similarly, cycloadditions to sugar-derived chiral alkenes, such as glycals, can proceed with high regio- and stereoselectivity, providing a single isomer in some cases. arkat-usa.org

Enantioselective cycloadditions, which produce a single enantiomer, typically require the use of chiral auxiliaries or catalysts. The use of a camphor-derived chiral auxiliary attached to the dipolarophile has been shown to lead to enantiopure isoxazolines with high regioselectivity. mdpi.com

Chiral Substrate/ConditionObserved SelectivityKey FactorReference
Chiral allylic/homoallylic alcoholsGood diastereoselectivitySteric/electronic guidance from the chiral center researchgate.netnih.gov
Magnesium alkoxides of chiral alcoholsIncreased diastereoselectivityChelation control of the transition state researchgate.net
Sugar-derived alkenes (glycals)High diastereoselectivity/stereospecificityFacial bias from the existing ring stereochemistry arkat-usa.org
Camphor-derived chiral auxiliaryHigh enantioselectivityAuxiliary-controlled facial attack mdpi.com

Face selectivity is a specific type of diastereoselectivity where a reagent preferentially attacks one of the two faces (e.g., re/si) of a planar dipolarophile. The cycloadditions of this compound to prochiral alkenes, such as 5-substituted adamantane-2-thiones and 2-methyleneadamantanes, have been used as model systems to study these effects. acs.orgnycu.edu.tw

In these reactions, the nitrile oxide shows a distinct preference for attacking the face antiperiplanar to the more electron-rich vicinal bonds of the adamantane framework. nycu.edu.twresearchgate.net This observed face selectivity is explained by Cieplak's model, which postulates that the transition state is stabilized by hyperconjugation between the forming bond and the antiperiplanar σ*-orbital of the vicinal bond. nycu.edu.twresearchgate.net FMO theory also supports these findings. acs.org

Furthermore, facial selectivity can be induced by steric factors arising from molecular asymmetry. In cycloadditions with N-aryl substituted exocyclic methylene (B1212753) compounds, atropisomerism (hindered rotation around a single bond) can create a chiral environment that blocks one face of the dipolarophile more than the other, leading to diastereoselective product formation. dntb.gov.ua

Diastereoselectivity and Enantioselectivity Considerations

Influence of Reaction Environment and Catalysis

The reaction environment, particularly the solvent, can significantly influence the rate and selectivity of this compound cycloadditions. Kinetic studies have shown that cycloadditions with electron-rich dipolarophiles are accelerated in water and other protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) compared to apolar organic solvents. rug.nlacs.org This acceleration is attributed to the ability of the protic solvent to form hydrogen bonds with the oxygen atom of the nitrile oxide, which stabilizes the transition state. rug.nluniv-tlemcen.dz

However, the effect is nuanced. While specific hydrogen bonding provides acceleration, theoretical studies using a polarizable continuum model (PCM) suggest that an increase in general solvent polarity, without specific interactions, can lead to a slight inhibition of the reaction. univ-tlemcen.dz This is because the transition state for this concerted reaction is often less polar than the reactants, and thus is destabilized by highly polar environments. univ-tlemcen.dz The choice of solvent can also alter regioselectivity in some cases, particularly when the transition states leading to different regioisomers have different polar characters. scielo.br

Catalysis in this compound cycloadditions is less common but has been demonstrated. Lewis acids, such as magnesium ions from the use of Grignard reagents to form magnesium alkoxides, can enhance the diastereoselectivity of reactions with chiral alcohols through chelation. researchgate.net Transition metal catalysis has also been employed, for example, using rhodium acetate (B1210297) to generate an α-oxo sulfine (B13751562) in situ, which then undergoes cycloaddition with this compound. ucc.ie

Environmental FactorEffectMechanism/ReasonReference
Protic Solvents (e.g., Water, TFE)Rate acceleration (with electron-rich dipolarophiles)Hydrogen bonding to the nitrile oxide oxygen, stabilizing the TS rug.nlacs.orguniv-tlemcen.dz
General Solvent PolaritySlight rate inhibitionTransition state is often less polar than reactants univ-tlemcen.dz
Lewis Acid (e.g., Mg²⁺)Enhanced diastereoselectivityChelation control of the transition state geometry researchgate.net
Rhodium Acetate CatalystEnables reaction with in situ generated speciesCatalyzes formation of the dipolarophile (α-oxo sulfine) ucc.ie
Solvent Effects on Reaction Rates and Selectivity in Aqueous and Organic Media

The solvent environment plays a critical role in the 1,3-dipolar cycloaddition reactions of this compound, influencing both the rate of reaction and the selectivity of the products formed. The effects are a complex interplay of hydrophobic interactions, hydrogen bonding capabilities, and solvent polarity.

Kinetic studies have demonstrated that aqueous media can significantly accelerate these cycloadditions, particularly with electron-poor dipolarophiles. This acceleration is attributed to a combination of factors. Enforced hydrophobic interactions push the nonpolar reactants together in the aqueous environment, increasing the effective concentration and favoring the transition state. nih.govacs.org Additionally, hydrogen bonding between water and the reactants, especially to the oxygen atom of the nitrile oxide in the transition state, can contribute to rate enhancement. rsc.orgnih.gov For instance, the reaction of 2,6-dichlorobenzonitrile (B3417380) N-oxide with 2,5-dimethyl-p-benzoquinone is 14 times faster in an ethanol-water mixture (60:40 v/v) than in chloroform. core.ac.uk

Conversely, when electron-rich dipolarophiles are used, the acceleration in water is less pronounced or even absent, as the primary electronic demands of the reaction are different. nih.govacs.org In some cases, reactions in polar aprotic solvents can be slower than in nonpolar solvents, which is explained by the transition state being less polar than the reactants. rsc.org The specific impact of the solvent is highly dependent on the electronic nature of both the this compound derivative and the dipolarophile. rsc.org Theoretical studies using polarizable continuum models (PCM) support these experimental findings, indicating that while solvent effects are generally modest, they can be harnessed to control regioselectivity by stabilizing more polar transition states. rsc.org

Table 1: Effect of Solvent on the Second-Order Rate Constant (k₂) for the Cycloaddition of 2,6-Dichlorobenzonitrile N-oxide with 2,5-Dimethyl-p-benzoquinone at 20°C

Micellar Catalysis in Cycloaddition Reactions

Micellar systems provide a unique microenvironment that can significantly catalyze the 1,3-dipolar cycloaddition reactions of this compound. Surfactants in aqueous solution, above their critical micelle concentration (CMC), form aggregates that can solubilize organic reactants, thereby increasing their local concentration and accelerating reaction rates. ic.ac.uk

Both anionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), and cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been shown to accelerate the cycloaddition of this compound with various dipolarophiles. nih.govacs.orgic.ac.uk The magnitude of this acceleration can be substantial; rate enhancements of up to 17-fold have been observed for the reaction of this compound with N-substituted maleimides in micellar media. ic.ac.uk This effect is generally more pronounced than for other pericyclic reactions like the Diels-Alder reaction, which is attributed to the smaller solvent sensitivity of the 1,3-dipolar cycloaddition. ic.ac.uk

The catalytic effect arises from the partitioning of both the this compound and the dipolarophile into the micellar pseudophase. This brings the reactants into close proximity, mimicking a high-concentration environment and overcoming the entropy barrier of a bimolecular reaction. ic.ac.uk The nature of the surfactant can influence the reaction, with studies showing that the binding of organic substrates is often stronger in CTAB micelles compared to SDS micelles. datapdf.com The reaction environment within the micelle has been compared to that of a water/1-propanol mixture, suggesting a region of intermediate polarity and high water concentration at the micellar interface. ic.ac.uk

Table 2: Rate Acceleration of this compound Cycloadditions in Various Micellar Systems

Intramolecular 1,3-Dipolar Cycloadditions of this compound Derived Systems

The intramolecular 1,3-dipolar cycloaddition (INOC) of nitrile oxides is a powerful and versatile synthetic strategy for constructing complex, fused heterocyclic ring systems. hzdr.de This method involves a tethered dipolarophile within the same molecule as the this compound precursor, allowing for the formation of new rings with a high degree of regio- and stereochemical control. hzdr.denih.gov

This approach has been successfully employed to synthesize a variety of functionalized benzopyran derivatives. hzdr.de The reaction sequence typically involves generating the nitrile oxide in situ from a corresponding aldoxime, which then rapidly undergoes intramolecular cyclization onto a nearby alkene or alkyne. This strategy is capable of controlling both the regio- and stereochemistry of the pericyclic reaction. hzdr.de For example, the intramolecular cycloaddition of 2-phenoxybenzonitrile (B1600763) N-oxides to the tethered benzene ring results in the formation of isoxazolines in high yields as a single cis-adduct isomer. rsc.org

The INOC reaction is a key step in the synthesis of highly useful chromane (B1220400) derivatives and other polycyclic frameworks. hzdr.de The efficiency of the reaction allows for the construction of challenging molecular architectures, including vicinal tertiary ether and quaternary carbon centers, often as a single diastereomer. nih.gov The facial selectivity of the cycloaddition can be fully controlled by existing stereocenters within the molecule, making it a valuable tool in stereoselective total synthesis. nih.gov

Mechanistic Investigations and Theoretical Frameworks

Computational Chemistry Approaches

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms and selectivities of reactions involving benzonitrile (B105546) oxide. Studies utilizing DFT, often with functionals like B3LYP and M062X combined with basis sets such as 6-31G(d) and 6-311++G(d,p), have consistently shown that [3+2] cycloaddition (32CA) reactions of benzonitrile oxide typically proceed through a one-step, concerted mechanism with asynchronous transition states. researchgate.netrsc.org

For instance, the reaction of this compound with various ethylenic dipolarophiles has been shown to be completely regioselective, a phenomenon well-explained by DFT calculations. researchgate.net In the reaction with electron-rich ethylenes, 5-isoxazolines are formed exclusively. researchgate.net However, with electron-deficient ethylenes, a mixture of 4- and 5-isoxazolines can be produced, indicating a change in regioselectivity that is accurately predicted by DFT models. researchgate.net The activation energies and reaction energies calculated using DFT help to identify the most favorable reaction pathways, both kinetically and thermodynamically. acs.org

DFT studies also effectively model the influence of solvents on reaction pathways. The polarizable continuum model (PCM) is often employed to account for solvent effects, demonstrating how different solvents can influence the activation energies and the stability of transition states and products. researchgate.net Furthermore, DFT calculations have been instrumental in understanding the chemo- and regioselectivity in reactions with more complex molecules, like N-vinylpyrrole derivatives, correctly predicting the formation of the experimentally observed products. researchgate.net The analysis of global electron density transfer (GEDT) at the transition states, a DFT-based metric, helps to quantify the polar character of these reactions. researchgate.net

Table 1: Selected DFT-Calculated Activation and Reaction Energies for this compound Cycloadditions

ReactantsSolventPathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
This compound + Ethyl trans-cinnamateGas Phasemeta-regioisomericData not availableData not available
This compound + Ethyl crotonateGas Phasemeta-regioisomericData not availableData not available
This compound + trans-2-penten-1-olGas Phasemeta-regioisomericData not availableData not available
2,2-Dimethylpropanenitrile oxide + N-(cyclopent-2-en-1-yl)benzamideDCMr1/syn34.4 (Gibbs Free Energy)Data not available
2,2-Dimethylpropanenitrile oxide + N-(cyclopent-2-en-1-yl)benzamideBenzene (B151609)r1/syn33.7 (Gibbs Free Energy)Data not available

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of cycloaddition reactions involving this compound. MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. researchgate.net

Studies on the [3+2] cycloaddition (32CA) reactions of benzonitrile N-oxide with substituted benzylideneanilines, analyzed through MEDT at the B3LYP/6-31G(d) level, reveal that these reactions are of the zwitterionic-type (zw-type). bibliotekanauki.plsci-rad.com The electronic structure of this compound, characterized by the absence of pseudoradical or carbenoid centers, classifies it as a zwitterionic three-atom component (TAC). bibliotekanauki.pl The polar character of these reactions, assessed by Global Electron Density Transfer (GEDT) calculations, is often found to be low, indicating that while there is an electronic flux between the reactants, the reactions are not highly polar. bibliotekanauki.pl For example, the GEDT at the transition states for the reaction of this compound with certain benzylideneanilines can be as low as 0.01-0.09 e, signifying low to non-polar character. bibliotekanauki.pl

MEDT, often in conjunction with Bonding Evolution Theory (BET), has been used to unravel stepwise mechanisms in some intramolecular 32CA reactions of nitrile oxides. scilit.comrsc.org This analysis can reveal an asynchronous bond-forming process, detailing the sequence of electron density changes that lead to the final product. scilit.comrsc.org The theory has been successfully applied to explain the substituent effects and complete regioselectivity observed experimentally in various 32CA reactions of this compound. bibliotekanauki.plsci-rad.com

Frontier Molecular Orbital (FMO) theory has been widely applied to explain the reactivity and selectivity of this compound in cycloaddition reactions. oup.comscielo.br This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In the context of 1,3-dipolar cycloadditions, Sustmann's classification, based on FMO interactions, is often invoked. scielo.br Reactions can be classified as Type I (HOMO-dipole controlled), Type II (both interactions are important), or Type III (LUMO-dipole controlled). scielo.br For instance, the cycloaddition of this compound with thiones or terminal alkenes is often controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction, categorizing it as an inverse electron-demand type reaction. nycu.edu.tw Conversely, reactions with electron-poor dipolarophiles can be accelerated, a phenomenon also explained by FMO theory. rug.nl

FMO analysis has been used to rationalize the site- and regio-selectivities in reactions of nitrile oxides with substituted p-benzoquinones, where two potential reactive sites (C=O and C=C bonds) exist. oup.com The energy gap between the interacting frontier orbitals is a key factor, with smaller gaps indicating more favorable interactions and higher reactivity. nycu.edu.tw While FMO theory is a powerful predictive tool, its limitations are recognized, especially in cases where thermal and steric factors play a significant role. unimi.it In some complex reactions, such as those with sulfonylallenes, FMO predictions may not align with experimental outcomes, necessitating more advanced theoretical treatments like DFT. unimi.it

Table 2: FMO Interaction Types in this compound Cycloadditions

DipolarophileDominant FMO InteractionSustmann ClassificationReaction Type
Adamantane-2-thionesLUMO(dipole)-HOMO(dipolarophile)Type IIIInverse electron-demand
2-MethyleneadamantanesLUMO(dipole)-HOMO(dipolarophile)Type IIIInverse electron-demand
Vinylacetic acidLUMO(dipole)-HOMO(dipolarophile)Type IIIInverse electron-demand
Electron-poor dipolarophilesHOMO(dipole)-LUMO(dipolarophile)Type INormal electron-demand

Conceptual DFT provides a set of reactivity indices that are invaluable for understanding the chemical behavior of this compound. Global indices such as electrophilicity (ω) and nucleophilicity (N) allow for the classification of reactants and prediction of the polar nature of a reaction.

This compound itself is classified as a moderate electrophile and a moderate nucleophile, with typical ω and N values around 1.45-1.46 eV and 2.78 eV, respectively. bibliotekanauki.plmdpi.com This dual character allows it to react with a wide range of dipolarophiles. For example, in reactions with β-phosphorylated nitroethenes, which are strong electrophiles, this compound acts as the nucleophile. mdpi.com Conversely, when reacting with electron-rich species, it behaves as the electrophile. researchgate.net

Local reactivity indices, such as the electrophilic (Pk+) and nucleophilic (Pk-) Parr functions, provide insight into the regioselectivity of cycloaddition reactions. mdpi.com These functions identify the most electrophilic and nucleophilic centers within a molecule. For this compound, the oxygen atom is typically the most nucleophilic center, while the carbon atom of the nitrile oxide moiety is the most electrophilic. mdpi.comresearchgate.net The analysis of these local indices can successfully predict the observed regioselectivity in many [3+2] cycloaddition reactions. researchgate.net The difference in the electronic chemical potential (μ) between the reactants can also indicate the direction of electron flux and the polar character of the reaction. bibliotekanauki.pl

Table 3: Conceptual DFT Reactivity Indices for this compound and Selected Reactants

CompoundElectronic Chemical Potential (μ) (eV)Electrophilicity (ω) (eV)Nucleophilicity (N) (eV)Classification
This compound-3.821.452.78Moderate Electrophile, Moderate Nucleophile
Benzylideneaniline-3.371.293.54Moderate Electrophile, Strong Nucleophile
N-(4-methoxyphenyl)-1-phenylmethanimine-2.911.154.35Moderate Electrophile, Strong Nucleophile
N-(4-nitrophenyl)-1-phenylmethanimineData not available3.092.99Strong Electrophile, Moderate Nucleophile
β-phosphorylated nitroethenes (general)Data not available2.98–3.870.64–1.00Strong Electrophiles, Marginal Nucleophiles

The topological analysis of the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM) are powerful methods for characterizing the electronic structure of this compound and the bonding changes that occur during its reactions.

The ELF analysis of this compound reveals its electronic structure, which is characterized as a zwitterionic three-atom component. bibliotekanauki.pl Specifically, it shows monosynaptic basins corresponding to the non-bonding electron density on the oxygen atom and disynaptic basins associated with the N-C triple bond and the N-O single bond. bibliotekanauki.pl The absence of pseudoradical or carbenoid centers in its ground state confirms its zwitterionic nature. bibliotekanauki.pl

During a [3+2] cycloaddition reaction, ELF analysis of the transition state structure can show that covalent bond formation has not yet begun, indicating an early transition state. bibliotekanauki.plsci-rad.com This is consistent with non-covalent interactions being dominant at the transition state, as revealed by AIM and Non-Covalent Interaction (NCI) analysis. bibliotekanauki.pl The AIM theory analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ). At the bond critical points (BCPs) in the transition state, low values of ρ and positive values of ∇²ρ typically indicate non-covalent interactions. bibliotekanauki.pl These analyses, as part of the broader MEDT framework, provide a detailed picture of the electronic reorganization throughout the reaction pathway, from reactants to products. researchgate.netmdpi.com

The concept of transition-state hyperconjugation has been successfully applied to explain the facial selectivity observed in certain cycloaddition reactions of this compound. This model, notably Cieplak's model, posits that the preferred direction of attack on a trigonal center is antiperiplanar to the most electron-rich vicinal bonds, as this allows for stabilizing hyperconjugative interactions in the electron-deficient transition state.

This model has been tested in the 1,3-dipolar cycloaddition reactions of this compound with 5-substituted adamantane-2-thiones and 2-methyleneadamantanes. nycu.edu.twresearchgate.netresearchgate.net In these systems, the reagent prefers to attack the face of the adamantane (B196018) framework that is anti to the more electron-donating C-C bonds. nycu.edu.twnycu.edu.tw This preference holds regardless of whether the reaction is of a normal or inverse electron-demand type, highlighting the importance of the developing σ* orbital in the transition state attracting electron density. nycu.edu.tw The model has also been used to rationalize the diastereoselectivity in cycloadditions with chiral homoallylic alcohols, where hyperconjugation between a C-C σ bond and the π* orbital of the alkene in the transition state stabilizes one diastereomeric outcome over the other. nih.gov These studies provide strong support for the role of transition-state hyperconjugation in governing stereochemical outcomes. nycu.edu.twnycu.edu.tw

Electron Localization Function (ELF) and Atoms-In-Molecules (AIM) Topological Analysis

Kinetic and Thermodynamic Characterization of this compound Reactions

The reactions of this compound, particularly its hallmark 1,3-dipolar cycloadditions, have been the subject of extensive kinetic and thermodynamic scrutiny. These studies, combining experimental rate measurements with theoretical calculations, have provided deep insights into the factors governing the reactivity and feasibility of these transformations.

Kinetic studies have been crucial in quantifying the reactivity of this compound with various dipolarophiles. Second-order rate constants (k) and activation parameters—such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡)—have been determined for a range of reactions. These parameters reveal the energetic landscape of the reaction pathway.

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level for the cycloaddition of this compound with acrylonitrile (B1666552) showed a calculated activation energy (Ea) of 17.91 kcal/mol in water, indicating the reaction is energetically feasible at room temperature. iau.ir The calculated Gibbs free energies of activation in various solvents further support that the reactions can proceed at a reasonable rate under standard conditions. iau.ir Similarly, for the reaction with N-ethylmaleimide, theoretical calculations of activation parameters show very good agreement with experimental results, particularly in aqueous solutions. researchgate.net

Experimental kinetic studies on the cycloaddition of sterically hindered benzonitrile N-oxides (e.g., 2,4,6-trimethyl- and 4-chloro-2,6-dimethyl-benzonitrile N-oxide) with thiobenzophenones reported a negative activation entropy (ΔS‡) of approximately –26 cal mol⁻¹ K⁻¹, which is characteristic of a highly ordered transition state typical for concerted cycloadditions. rsc.org Ab initio and Monte Carlo simulations for the prototypical 1,3-dipolar cycloaddition of methyl azide (B81097) and ethene calculated an activation enthalpy of 15.1 kcal/mol and an activation entropy of -38.4 cal/mol/K, consistent with experimental results for similar systems. researchgate.net

Computational studies using density functional theory (DFT) have provided detailed energetic profiles. For the reaction between this compound and vinylacetic acid, activation free energies were calculated to be in the range of 29.5 - 32.2 kcal/mol using B3LYP and CAM-B3LYP functionals, while reaction free energies were highly exergonic. scielo.br These theoretical studies often find that the calculated activation parameters align well with experimental observations, validating the proposed mechanistic pathways. iau.irresearchgate.net

Table 1: Selected Activation Parameters for this compound Cycloadditions
DipolarophileMethodSolventΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference
AcrylonitrileDFT (B3LYP/6-311++G) Water25.6617.20-28.37 iau.ir
AcrylonitrileDFT (B3LYP/6-311++G)DMSO26.5418.10-28.31 iau.ir
N-ethylmaleimideDFT (B3LYP/6-311++G(d,p))Water22.5613.79-29.41 researchgate.net
ThiobenzophenonesExperimentalNot SpecifiedNot ReportedNot Reportedca. -26 rsc.org
Vinylacetic AcidDFT (B3LYP/6-311+G(2d,p))Gas Phase32.216.5-52.7 scielo.br

Hammett analysis is a powerful tool for probing the electronic nature of reaction mechanisms. By correlating reaction rates with the electronic properties (via Hammett substituent constants, σ) of substituents on the aromatic rings of the reactants, one can infer the development of charge in the transition state.

For the 1,3-dipolar cycloaddition of 3,5-dichloro-2,4,6-trimethylthis compound with a series of para-substituted phenylacetylenes, a V-shaped Hammett plot was obtained. rsc.orgrsc.org The plot yielded a negative ρ-value of –0.34 for electron-donating substituents on the phenylacetylene (B144264) and a positive ρ-value of +0.61 for electron-withdrawing groups. rsc.orgrsc.org This V-shaped correlation is a hallmark of reactions where the rate is accelerated by both electron-donating and electron-withdrawing substituents, indicating a change in the rate-determining interactions, often interpreted within the framework of frontier molecular orbital (FMO) theory. rsc.orgpsu.edu Similarly, V-shaped Hammett plots were observed for the reaction of substituted benzonitrile oxides with enaminonitriles. rsc.org

In contrast, a study on the electrochemical synthesis of isoxazolines from substituted benzaldehyde (B42025) oximes (precursors to benzonitrile oxides) showed a linear Hammett plot for the rate of isoxazoline (B3343090) formation, suggesting a consistent electronic demand throughout the substituent series in that specific transformation. chemrxiv.org The small magnitude of the ρ-values in the phenylacetylene study suggests a low degree of charge separation in the transition state, which is consistent with a concerted mechanism. researchgate.netrsc.org

Table 2: Hammett ρ-Values for Cycloadditions of Substituted Benzonitrile Oxides
Reaction SystemVariable ComponentSubstituent Typeρ-ValueReference
3,5-Dichloro-2,4,6-trimethylthis compound + para-Substituted PhenylacetylenesPhenylacetyleneElectron-donating-0.34 rsc.orgrsc.org
Electron-withdrawing+0.61 rsc.orgrsc.org
Substituted Benzonitrile Oxides + EnaminonitrilesThis compoundNot specified (V-shaped plot)Not Reported rsc.org
Substituted Benzonitrile Oxides + EnaminonitrilesEnaminonitrileNot specified (linear plot)Negative rsc.org

The effect of the solvent on the rate of 1,3-dipolar cycloadditions of this compound is generally small and somewhat irregular, which is characteristic of many pericyclic reactions. iau.irrsc.org This is often taken as evidence for a concerted mechanism where the polarity of the transition state is similar to that of the reactants. scielo.br Theoretical studies using polarizable continuum models (PCM) have supported this, showing only a low incidence of solvent polarity on the reaction rate. acs.orgnih.gov

However, significant rate enhancements have been observed in specific solvent systems, particularly in water and aqueous mixtures. acs.org For the reaction of this compound with electron-rich dipolarophiles, rates were found to be 3-10 times faster in water than in most organic solvents. scielo.brscielo.br This acceleration is attributed to a combination of factors, including enforced hydrophobic interactions, which bring the reactants together, and hydrogen bonding. acs.orgrug.nl Conversely, reactions with electron-deficient dipolarophiles were slightly slower in water. scielo.bracs.orgscielo.br

For example, the cycloaddition of 2,6-dichlorobenzonitrile (B3417380) N-oxide with 2,5-dimethyl-p-benzoquinone was accelerated by a factor of 14 in an ethanol-water mixture (40:60 v/v) compared to chloroform. researchgate.netrug.nlacademie-sciences.fr The rate constants for the reaction of this compound with N-ethylmaleimide in various solvents highlight the dramatic effect of water, with the rate in water being significantly higher than in organic solvents like isooctane, acetonitrile (B52724), and even ethanol. academie-sciences.fr These findings demonstrate that while general solvent polarity has a minor effect, specific solvent properties like hydrogen-bond-donating ability and hydrophobicity can play a crucial role in accelerating these cycloadditions. acs.orgrug.nl

Table 3: Solvent Effects on the Rate Constant (k) of this compound Cycloadditions
DipolarophileSolventk (M⁻¹s⁻¹)Relative Rate (vs. Chloroform)Reference
2,6-Dichlorobenzonitrile N-oxide + 2,5-Dimethyl-p-benzoquinoneChloroform3.9 x 10⁻³1 researchgate.netacademie-sciences.fr
Acetonitrile1.8 x 10⁻²~4.6 academie-sciences.fr
Ethanol-Water (60:40)5.5 x 10⁻²~14 researchgate.netacademie-sciences.fr
This compound + N-EthylmaleimideIsooctane0.028Not Applicable academie-sciences.fr
Acetonitrile0.126Not Applicable academie-sciences.fr
Water21.6Not Applicable academie-sciences.fr

Hammett Analysis of Substituent Effects on Reaction Kinetics

Elucidation of Reaction Mechanisms

The precise mechanism of the 1,3-dipolar cycloaddition of this compound has been a topic of significant discussion, centering on whether the reaction proceeds through a single, concerted transition state or via a stepwise pathway involving a discrete intermediate.

The prevailing view, first postulated by Huisgen, is that 1,3-dipolar cycloadditions are concerted pericyclic reactions. scielo.brchegg.com This is supported by the high stereospecificity observed in many cases, where the stereochemistry of the dipolarophile is retained in the cycloadduct. chegg.comrhhz.net Kinetic data, such as large negative entropies of activation and minor solvent effects, also point toward a highly ordered, concerted transition state. iau.irrsc.org Numerous DFT studies have located a single transition state connecting reactants to the cycloadduct, concluding that the reaction follows a one-step, concerted mechanism. iau.irbibliotekanauki.plnih.gov

However, a competing stepwise mechanism, potentially involving a zwitterionic or diradical intermediate, has been proposed, particularly for reactions with electronically mismatched or sterically demanding reactants. acs.orgrhhz.netrsc.org For instance, the reaction of electrophilically activated benzonitrile N-oxides with certain alkenes has been shown computationally to have two competing channels: a concerted cycloaddition to form the isoxazoline and a stepwise mechanism through a zwitterionic intermediate that leads to oxime byproducts. acs.orgnih.gov The formation of oximes as side products in some reactions of benzonitrile oxides with acetylenes and olefins has been interpreted as evidence for a stepwise pathway competing with the concerted cycloaddition. rsc.orgcore.ac.uk More recent studies on stereoconvergent cycloadditions, where a mixture of E/Z isomeric olefins yields a single diastereomeric product, have also proposed a stepwise mechanism involving a zwitterionic intermediate that can equilibrate before ring closure. rhhz.net

Ultimately, the mechanism appears to be substrate-dependent. While many reactions of this compound proceed via a concerted pathway, a stepwise mechanism can become competitive or even dominant under specific circumstances, such as with highly polarized reactants or when steric hindrance disfavors the concerted transition state. acs.orgcore.ac.uk

Even within the framework of a concerted mechanism, the formation of the two new sigma bonds does not necessarily have to occur to the same extent in the transition state. When bond formation is uneven, the transition state is described as "asynchronous." acs.orgbeilstein-journals.org

Computational studies have consistently shown that the transition states for this compound cycloadditions are concerted but highly asynchronous. scielo.bracs.orgnih.govnih.gov This means that one of the new bonds (typically the C-C bond) is more fully formed than the other (the C-O bond) in the transition state structure. scielo.brbeilstein-journals.org For example, in the DFT-calculated transition state for the reaction between this compound and acrylonitrile, the forming C-C and C-O bond lengths were found to be 2.14 Å and 2.38 Å, respectively, indicating significant asynchronicity. iau.ir Similarly, in the reaction with vinylacetic acid, the formation of the new bonds occurs asynchronously, with the nucleophilic attack of the alkene carbon to the nitrile carbon initiating the process. scielo.br

The degree of asynchronicity can be influenced by substituents and the solvent. scielo.br For instance, increasing solvent polarity can lead to a more asynchronous transition state. scielo.br This asynchronicity reflects the polar nature of the reaction, where charge separation develops in the transition state, even if a full zwitterionic intermediate is not formed. acs.orgnih.gov The analysis of Wiberg bond orders and electron localization function (ELF) at the transition state provides further quantitative evidence for this asynchronous, one-step mechanism. acs.orgrsc.org

Role of Zwitterionic Intermediates

The role of zwitterionic intermediates in reactions involving this compound has been a subject of extensive mechanistic investigation and theoretical debate. While the concerted [3+2] cycloaddition is a hallmark reaction of nitrile oxides, certain conditions and substrates can promote stepwise pathways where zwitterionic species are key transient entities. The electronic structure of nitrile oxides themselves can be described as having zwitterionic character, which underpins their participation in polar, and sometimes stepwise, reactions. nih.gov

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces of these reactions. These studies have explored whether reactions proceed through a concerted, albeit often asynchronous, transition state or via a discrete zwitterionic intermediate. The outcome is often dependent on the electronic nature of the dipolarophile and the specific reaction pathway, such as cycloaddition versus side-product formation.

Detailed Research Findings

Research has shown that for many typical [3+2] cycloaddition reactions of this compound, attempts to locate stable zwitterionic intermediates on the potential energy surface have been unsuccessful. researchgate.netmdpi.comnih.gov DFT calculations frequently indicate that while the transition states may be highly asynchronous, suggesting a degree of charge separation and bond-formation imbalance, the reaction still proceeds in a single kinetic step. beilstein-journals.org This has been described as a "two-stage one-step" process, where the mechanism is technically concerted but involves a transition state with significant zwitterionic character. mdpi.com

However, the formation of byproducts, such as oximes, is often rationalized through a stepwise mechanism involving a zwitterionic intermediate. For instance, in the reaction of electrophilically activated benzonitrile N-oxides, the formation of oximes is proposed to occur through a stepwise path initiated by a nucleophilic attack, leading to a zwitterion. core.ac.uk This contrasts with the [3+2] cycloadduct, which is formed via a concerted, highly asynchronous transition state from the same starting materials. core.ac.uk

Experimental and computational work on the reaction of this compound with sterically hindered dienes, such as 1,1,2,2,3,3-hexamethyl-4,5-bis(methylene)cyclopentane, provides insight into the competition between concerted and stepwise pathways. The formation of an oxime in this reaction, alongside the expected cycloadduct, suggests a stepwise process. It was estimated that the energy barrier for the concerted cycloaddition is approximately 2 kcal/mol lower than the barrier for the formation of an intermediate that would lead to the oxime. core.ac.uk This small energy difference highlights the delicate balance between the two mechanisms.

Further computational studies have provided quantitative data on the energetics of these competing pathways. The relative Gibbs free energies of activation for different reaction channels often show a clear preference for the concerted cycloaddition, explaining why zwitterionic intermediates are not typically observed as products derived from them.

The influence of solvent polarity on the reaction mechanism has also been investigated. In some cases, a lack of significant correlation between solvent polarity and the ratio of cycloadduct to oxime has been observed. core.ac.uk This suggests that the transition states leading to both products have similar polarities, or that the mechanism is not as straightforwardly influenced by the solvent environment as might be expected for a process involving a distinct zwitterionic intermediate. core.ac.uk

Data Tables

The following tables present computational data from DFT studies on this compound reactions, illustrating the energetic landscape and the preference for concerted pathways over those involving zwitterionic intermediates in many cases.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for Concerted vs. Stepwise Pathways in the Reaction of this compound (BNO) with an Enamine.

PathwaySpeciesRelative ΔG (kcal/mol)
Concerted CycloadditionTransition State (leading to observed product)0.0 (Reference)
Concerted CycloadditionTransition State (leading to regioisomer)+8.9
Stepwise MechanismTransition State (leading to oxime intermediate)+5.3

Data adapted from a B3LYP/Def2-TZVP level of theory study. beilstein-journals.org The data clearly shows the kinetic preference for the concerted pathway leading to the experimentally observed isoxazoline.

Table 2: Calculated Activation Free Energies (ΔG) for the 1,3-Dipolar Cycloaddition of this compound with Vinylacetic Acid.

Computational MethodTransition StructureΔG (kcal/mol) in Gas PhaseΔG (kcal/mol) in THF
PBE1PBETS1_3,5-anti26.228.5
TS1_3,5-syn26.728.9
B3LYPTS1_3,5-anti29.531.4
TS1_3,5-syn30.031.8
CAM-B3LYPTS1_3,5-anti29.531.6
TS1_3,5-syn30.032.0

Data from a DFT study investigating concerted transition states. scielo.br All located transition states are for a concerted cycloaddition, with attempts to find a zwitterionic intermediate being unsuccessful.

Advanced Applications of Benzonitrile Oxide in Organic Synthesis

Strategic Construction of Complex Heterocyclic Architectures

The strategic application of benzonitrile (B105546) oxide in cycloaddition reactions enables the synthesis of complex heterocyclic systems that are often found in medicinally relevant compounds and advanced materials.

Synthesis of Δ2-Isoxazolines and Isoxazoles as Synthetic Building Blocks

The [3+2] cycloaddition reaction between benzonitrile oxide and alkenes or alkynes is a fundamental and highly efficient method for synthesizing Δ2-isoxazolines and isoxazoles, respectively. researchgate.netresearchgate.net These heterocycles are not merely final products but are valuable synthetic intermediates. tandfonline.com this compound is typically generated in situ from precursors like benzaldoxime (B1666162) through oxidation. acs.org

The reaction with alkenes proceeds with high regioselectivity to yield 5-substituted Δ2-isoxazolines. nycu.edu.tw For instance, the reaction of this compound with various alkenes provides a direct route to isoxazoline (B3343090) derivatives. mdpi.com Similarly, cycloaddition with alkynes produces isoxazoles. acs.org

A key application of these products is their role as masked functional groups. The isoxazoline ring can be reductively cleaved to reveal other functionalities. For example, reduction of the N-O bond in the isoxazoline ring can lead to the formation of γ-amino alcohols, which are important structural motifs in many bioactive molecules. clockss.org Furthermore, various 3-substituted-5-acetoxy-Δ2-isoxazolines, formed from the cycloaddition of nitrile oxides to vinyl acetate (B1210297), can be readily converted into 3-substituted isoxazoles. cdnsciencepub.comcdnsciencepub.com These isoxazolin-5-ols can be heated alone or with thionyl chloride to produce 3-substituted isoxazoles. cdnsciencepub.com

DipolarophileReagentProduct ClassReference
AlkeneThis compoundΔ2-Isoxazoline researchgate.net
AlkyneThis compoundIsoxazole (B147169) researchgate.net
Vinyl AcetateThis compound3-Phenyl-5-acetoxy-Δ2-isoxazoline cdnsciencepub.com
2-MethyleneadamantaneThis compoundΔ2-isoxazoline spiro-adamantane researchgate.net

Preparation of 1,2,4-Oxadiazolines and 1,4,2-Oxathiazolines

This compound's reactivity extends to heteroatom-containing double bonds. Its cycloaddition with dipolarophiles containing C=N and C=S bonds provides direct access to 1,2,4-oxadiazolines and 1,4,2-oxathiazolines, respectively. ijpcbs.com

The reaction with imines (Schiff bases) yields 1,2,4-oxadiazolines. iosrjournals.org This reaction has been adapted for solid-phase synthesis, allowing for the rapid generation of 1,2,4-oxadiazoline libraries in a one-pot fashion. oup.comoup.com For example, the reaction of this compound with 2-hydroxybenzalaniline results in the corresponding 1,2,4-oxadiazoline derivative. iosrjournals.org Similarly, cycloaddition reactions with N-vinyl-α,β-unsaturated nitrones can also produce 1,2,4-oxadiazolines through a deoxygenative cyclization cascade. acs.org

Thiones (C=S), known as superdipolarophiles, react readily with this compound to form 1,4,2-oxathiazolines. nycu.edu.tw Studies involving 5-substituted adamantane-2-thiones have shown that the 1,3-dipolar cycloaddition with this compound produces geometrically isomeric Δ2-1,4,2-oxathiazolines with high regioselectivity. nycu.edu.twresearchgate.netnycu.edu.tw

DipolarophileReagentProduct ClassReference
Imine (e.g., Benzalaniline)This compound1,2,4-Oxadiazoline iosrjournals.orgresearchgate.net
Thione (e.g., Adamantane-2-thione)This compound1,4,2-Oxathiazoline nycu.edu.twnycu.edu.tw
N-Benzyladamantyl-2-imineThis compoundΔ2-1,2,4-Oxadiazoline acs.org
3-Benzalamino-5-methyl isoxazoleThis compound4-(5-Methyl-3-isoxazolyl)-3,5-diaryl-Δ2-1,2,4-oxadiazoline niscpr.res.in

Incorporation into Fused Polycyclic Systems

This compound is a powerful reagent for constructing fused polycyclic systems, which are common scaffolds in natural products and pharmaceuticals. This can be achieved through both intermolecular and intramolecular cycloaddition strategies.

In intermolecular reactions, this compound can react with cyclic dipolarophiles to create fused ring systems. For example, its reaction with thiophene-1,1-dioxide results in a regioselective cycloaddition to form a fused isoxazoline ring. researchgate.net The reaction with 2,4-dioxopiperidines has been used to synthesize a library of isoxazolodihydropyridinones, demonstrating a convergent route to diverse molecular scaffolds. nih.gov Similarly, cycloaddition onto (-)-β-caryophyllene, a natural sesquiterpene, introduces fused isoxazoline heterocycles, increasing the conformational rigidity of the parent molecule. mdpi.comnih.gov

Intramolecular nitrile oxide cycloaddition (INOC) is a particularly effective strategy for simultaneously forming two rings. In this approach, a molecule containing both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (like an alkyne or alkene) is designed. mdpi.com Upon in situ generation, the nitrile oxide undergoes a rapid intramolecular cycloaddition. This method has been used to create a novel tetracyclic isoxazole-containing system with a "6-5-5-5"-membered ring fusion. mdpi.com

Reaction TypeSubstrate TypeResulting SystemReference
Intermolecular CycloadditionThiophene-1,1-dioxideFused Sulfolane and Isoxazoline researchgate.net
Intermolecular Cycloaddition2,4-DioxopiperidineIsoxazolodihydropyridinone nih.gov
Intermolecular Cycloaddition(-)-β-CaryophylleneFused Polycyclic Isoxazoline mdpi.comnih.gov
Intramolecular CycloadditionN-propargylbenzimidazole oximeTetracyclic Fused Isoxazole mdpi.com

Material Science Applications via Functionalization

The reactivity of this compound has been harnessed for applications beyond traditional organic synthesis, particularly in the field of materials science for the surface modification of nanomaterials.

Covalent Functionalization of Carbon-Based Nanomaterials (e.g., Reduced Graphene Oxide, Nanodiamonds)

Covalent functionalization is crucial for improving the processability and properties of carbon-based nanomaterials like reduced graphene oxide (rGO) and nanodiamonds (NDs). figshare.com The 1,3-dipolar cycloaddition of nitrile oxides offers a mild and efficient method for this purpose, overcoming limitations of harsher functionalization techniques that often require high temperatures for extended periods. researchgate.netnih.gov

This approach involves the cycloaddition of this compound onto the C=C bonds present on the surface of rGO or NDs. researchgate.net A comparative study has shown that nitrile oxide is highly efficient for the derivatization of both rGO and nanodiamonds, with reactions possible at temperatures as low as 30°C. nih.gov This method allows for the decoration of the carbon surface with isoxazoline rings, which can introduce new functionalities and improve the material's dispersibility in various solvents. nih.gov The degree of functionalization can be assessed using various spectroscopic and analytical techniques. nih.gov

NanomaterialFunctionalization ReagentKey FindingReference
Reduced Graphene Oxide (rGO)This compoundEfficient derivatization via 1,3-dipolar cycloaddition under mild conditions. researchgate.netnih.gov
Nanodiamonds (NDs)This compoundReaction temperature can be lowered to 30°C, showing high efficiency. nih.gov

Role as a Versatile Synthetic Intermediate

This compound's primary role as a synthetic intermediate stems from its ability to generate five-membered heterocycles via 1,3-dipolar cycloaddition reactions. ijpcbs.comscribd.com These cycloadducts, particularly isoxazoles and isoxazolines, are stable yet can be readily transformed into a wide range of other functional groups, making this compound a versatile tool for molecular construction. ijpcbs.com The liability of the N-O bond to reductive cleavage is a key feature that unlocks a vast array of functionalities. clockss.org

The isoxazoline ring, for example, serves as a masked equivalent of a β-hydroxy ketone or a γ-amino alcohol. tandfonline.comclockss.org This strategic unmasking allows for the stereocontrolled synthesis of complex acyclic and cyclic systems that would be challenging to prepare directly. The cycloaddition of this compound is a powerful method for installing latent functionality that can be revealed later in a synthetic sequence, highlighting its importance as a versatile intermediate in multi-step organic synthesis. clockss.orgijpcbs.com

Generation of Masked β-Hydroxy Carbonyl Aldolate Equivalents

A significant application of this compound in modern organic synthesis is its role in the formation of masked β-hydroxy carbonyl aldolate equivalents. This strategy provides a powerful alternative to the classical aldol (B89426) reaction for the stereocontrolled synthesis of β-hydroxy ketones and esters. nih.govthieme-connect.de The core of this method lies in the [3+2] dipolar cycloaddition reaction between this compound and an alkene, which generates a 2-isoxazoline ring system. acs.org This heterocyclic structure serves as a stable, masked form of the desired β-hydroxy carbonyl functionality, which can be revealed in a subsequent chemical step.

Cycloaddition: this compound undergoes a regioselective 1,3-dipolar cycloaddition with an alkene dipolarophile. The resulting 2-isoxazoline is the "masked" equivalent of the aldol adduct. thieme-connect.de

Reductive Cleavage: The isoxazoline ring is then cleaved, typically through hydrogenolysis, to unmask the functional groups. This reduction of the N-O bond yields the corresponding β-hydroxy carbonyl compound. nih.gov

This methodology is particularly valuable as the isoxazolines themselves are often stable, crystalline intermediates that are amenable to purification by standard techniques like chromatography. acs.org The stereochemical outcome of the cycloaddition can often be controlled, allowing for the synthesis of specific diastereomers of the final β-hydroxy carbonyl product. nih.govthieme-connect.de

Research Findings: Cycloaddition and Reductive Cleavage

Research has demonstrated the utility of this sequence. The cycloaddition of nitrile oxides to alkenes, followed by the reduction of the resulting adducts, offers a reliable route to β-hydroxy carbonyl compounds. thieme-connect.de For instance, the reaction of this compound with various alkenes produces 3,5-disubstituted-2-isoxazolines. Subsequent reductive cleavage of these isoxazolines, often using reagents like Raney nickel (Raney Ni) and an acid source, efficiently yields the target β-hydroxy ketones. nih.gov

The stereoselectivity of the process is a key feature. Studies using chiral alkenes have shown that the cycloaddition can proceed with high diastereoselectivity. For example, the reaction of acetonitrile (B52724) oxide with the chiral alkene (E)-3-penten-2-ol, followed by N-O bond hydrogenolysis, delivers the erythro β-hydroxy ketone as the major product with an 88:12 diastereomeric ratio. nih.gov This demonstrates the potential to translate the stereochemistry of the alkene substrate into the final aldol-type product.

The conditions for both the nitrile oxide generation and the subsequent cycloaddition can be tuned. O-silylated hydroxamates have been identified as stable, crystalline precursors that generate nitrile oxides under mild conditions (e.g., triflic anhydride (B1165640) and triethylamine (B128534) at 0 °C), which can then be trapped in situ by an alkene. acs.org

The table below summarizes representative examples of the formation of isoxazolines from this compound and their subsequent conversion to β-hydroxy carbonyl compounds.

Alkene SubstrateResulting Isoxazoline IntermediateReduction ConditionsFinal β-Hydroxy Carbonyl ProductOverall YieldReference
Norbornene3-Phenyl-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazoleH₂, Raney Ni, AlCl₃, MeOH/H₂Oexo-3-Benzoyl-2-hydroxybicyclo[2.2.1]heptaneData not specified nih.govacs.org
(E)-3-Penten-2-ol(4S,5R)-5-Ethyl-3-phenyl-4,5-dihydro-1,2-oxazol-4-ol (derived from Acetonitrile Oxide)H₂, Raney Ni, AlCl₃, MeOH/H₂O(3R,4R)-4-Hydroxy-3-methylpentan-2-one (erythro)Data not specified (88:12 dr) nih.gov
Generic Alkene (R-CH=CH₂)5-Substituted-3-phenyl-4,5-dihydro-1,2-oxazoleH₂, Raney Ni1-Phenyl-3-hydroxy-alkane-1-oneVaries thieme-connect.de

This synthetic sequence highlights the utility of this compound as a reagent for creating complex acyclic structures with controlled stereochemistry, effectively serving as a surrogate for a more direct, and potentially less selective, aldol addition.

Q & A

Q. How can dimerization of benzonitrile oxide be prevented in experimental setups?

this compound dimerizes rapidly unless sterically hindered. Introducing bulky substituents at ortho positions (e.g., 2,6-dichloro groups) reduces dimerization by steric hindrance, as shown by single-crystal X-ray diffraction studies. For example, 2,6-dichlorothis compound (I) exhibited minimal dimerization due to maximal steric hindrance, while 4-chlorothis compound (IV) dimerized readily due to unhindered geometry . Experimental designs should prioritize substituent placement and low-temperature conditions to stabilize the monomeric form.

Q. What methods validate the regiochemistry of this compound cycloadditions with alkenes?

Regiochemistry is validated via computational modeling (e.g., MP2/6-31G* or B3LYP/6-31G*) and experimental kinetic studies. For instance, cycloaddition with styrene follows a [3+2] mechanism, where the transition state geometry and frontier molecular orbital (FMO) interactions determine regioselectivity. Quantum chemical calculations predict that the thermodynamically favored regioisomer aligns with experimental outcomes, as demonstrated in reactions with propyne and propene .

Q. How do solvent properties influence this compound reactivity?

Solvent polarity and miscibility affect reaction rates and product stability. This compound’s large dipole moment (~4.18 D) makes polar aprotic solvents (e.g., THF) ideal for cycloadditions, while ether is used for extraction from aqueous alkali. Solubility challenges with transition metal complexes (e.g., Pt(Ph₃P)₄) require solvent compatibility adjustments, such as using THF to dissolve both this compound and metal substrates .

Q. What spectroscopic techniques characterize this compound’s electronic structure?

Ultraviolet (UV) absorption spectroscopy and Raman spectroscopy are key. The UV spectrum of this compound vapor reveals excited-state frequencies and substituent effects, closely resembling monosubstituted benzenes. Computational methods like CNDO (Complete Neglect of Differential Overlap) correlate electronic transitions with substituent Hammett σ values, aiding in spectral interpretation .

Advanced Research Questions

Q. How do computational and experimental data resolve contradictions in regioselectivity predictions?

Discrepancies arise when classical FMO theory fails to explain regioselectivity. For example, MP2 calculations predict activation barriers in the order acetonitrile > propyne > propene, whereas B3LYP yields similar barriers. Advanced analyses show that higher-order orbitals (FMO±2) sometimes dominate interactions, challenging traditional FMO assumptions. Experimental validation via kinetic studies (e.g., competitive dipolarophile assays) reconciles these differences .

Q. What molecular packing motifs govern this compound’s crystallographic behavior?

Single-crystal X-ray diffraction reveals that substituent position dictates intramolecular geometry. The CNO group’s linearity ranges from 171.5° (3-bromo derivative) to 179.5° (4-chloro derivative), with steric hindrance reducing linearity. No universal packing motif exists, but similarities to phenyl cyanates/isocyanates suggest π-stacking and halogen-halogen interactions stabilize crystal lattices .

Q. How does surface adsorption of this compound vary across metal substrates?

Adsorption studies on Ag, Ni, Pd, and Fe-doped carbon surfaces show orientation-dependent interactions. This compound’s three binding sites (nitrile, oxygen, aromatic ring) enable diverse adsorption modes. Surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) simulations identify preferential binding via the nitrile group on Ag, while aromatic π-interactions dominate on Au .

Q. What strategies mitigate side reactions in transition metal complex syntheses?

Reactivity with transition metals (e.g., Pt) is hindered by this compound’s dimerization and solvent incompatibility. Optimized protocols include in situ generation using N-bromosuccinimide in DMF or staged addition of ether solutions to THF-dissolved metal complexes. These methods suppress furoxan byproducts and improve yields in oxazole formation .

Q. How do thermodynamic properties inform phase behavior in this compound systems?

Phase diagrams and desublimation curves reveal temperature-pressure dependencies. For example, this compound’s desublimation equilibrium at 198–220 K under reduced pressure (0.1–1.5 kPa) is critical for purification. Differential scanning calorimetry (DSC) and viscosity measurements at varying temperatures (293–373 K) provide data for modeling phase transitions .

Q. Can this compound serve as a logic gate component in molecular computing?

Yes. Ternary/quaternary logic systems exploit this compound’s colorimetric response to Fe³⁺/Zn²⁺ ions. RGB analysis of solution states (colorless, yellow, purple, precipitate) enables multi-valued data encoding. This system achieves higher information density than binary logic, validated via spectroscopic and computational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.